Cas no 1515908-30-1 (1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 1-(1-methyltriazol-4-yl)ethanamine
-
- インチ: 1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3
- InChIKey: CPIUETQFTNIZMQ-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C(C)N)N=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 95
- トポロジー分子極性表面積: 56.7
- 疎水性パラメータ計算基準値(XlogP): -1
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-393300-0.05g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95% | 0.05g |
$229.0 | 2023-03-02 | |
Enamine | EN300-393300-1.0g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-393300-10.0g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95% | 10.0g |
$4236.0 | 2023-03-02 | |
Chemenu | CM431522-500mg |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95%+ | 500mg |
$778 | 2023-02-02 | |
Enamine | EN300-393300-0.25g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95% | 0.25g |
$487.0 | 2023-03-02 | |
Chemenu | CM431522-250mg |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95%+ | 250mg |
$504 | 2023-02-02 | |
1PlusChem | 1P01BJ60-2.5g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95% | 2.5g |
$2449.00 | 2024-06-20 | |
1PlusChem | 1P01BJ60-10g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95% | 10g |
$5298.00 | 2024-06-20 | |
Aaron | AR01BJEC-1g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95% | 1g |
$1381.00 | 2025-02-09 | |
1PlusChem | 1P01BJ60-5g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
1515908-30-1 | 95% | 5g |
$3595.00 | 2024-06-20 |
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1515908-30-1 and Product Name: 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
The compound identified by the CAS number 1515908-30-1 and the product name 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic organic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a triazole ring, a moiety known for its stability and versatility in medicinal chemistry.
The triazole ring in 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is particularly noteworthy as it contributes to the compound's unique chemical properties. Triazoles are known for their ability to form stable complexes with various metal ions, which has implications for both their reactivity and their potential use in coordination chemistry. Furthermore, the presence of a methyl group at the 1-position of the triazole ring enhances its lipophilicity, making it more soluble in organic solvents and potentially improving its bioavailability when administered orally or topically.
The amine functional group at the terminal position of the ethane chain in 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine plays a crucial role in its interactions with biological targets. Amines are well-documented for their ability to participate in hydrogen bonding and ionic interactions, which are fundamental to enzyme inhibition and receptor binding. This feature makes 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine a promising candidate for further investigation as a potential drug candidate.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of small molecules like 1515908-30-1. Molecular docking studies have been conducted to evaluate its binding affinity to various biological targets, including enzymes and receptors implicated in inflammatory diseases and cancer. Preliminary results suggest that this compound exhibits significant potential as an inhibitor of certain kinases, which are key players in cell signaling pathways associated with these conditions.
In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds remains a fertile ground for innovation. The structural motif of 1515908-30-1, featuring both a triazole ring and an amine group, aligns well with current trends toward designing molecules with multiple functional sites. Such design principles are expected to yield compounds with enhanced potency and reduced side effects compared to traditional monofunctional drugs.
The synthesis of 1515908-30-1 involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the triazole ring is typically achieved through cycloaddition reactions between azides and alkynes—a process that has become increasingly refined over recent years. The subsequent functionalization at the 4-position of the triazole ring followed by amine incorporation represents a testament to the precision achievable in modern synthetic organic chemistry.
As research continues to uncover new biological activities associated with triazole-containing compounds, 1515908-30-1 is poised to play a pivotal role in addressing unmet medical needs. Its unique structural features make it an attractive scaffold for further derivatization, allowing chemists to fine-tune its properties for specific therapeutic applications. For instance, modifications at the methyl group or along the ethane chain could be explored to optimize solubility or target specificity without compromising overall bioactivity.
The pharmaceutical industry has long recognized the value of heterocyclic compounds due to their inherent biological activity and structural diversity. Among these classes, triazoles have emerged as particularly important motifs in drug discovery programs. Their ability to modulate biological processes while maintaining chemical stability makes them ideal candidates for further exploration. The case of 1515908-30-1 exemplifies how structural innovation can lead to compounds with significant therapeutic potential.
Future research directions may include exploring analogs of 1515908-30-1 that exhibit improved pharmacokinetic profiles or enhanced target selectivity. Advances in biocatalysis and flow chemistry could also facilitate more efficient synthetic routes, reducing costs and environmental impact while maintaining high yields. As these technologies mature, they will enable chemists to access ever more complex molecular architectures with greater ease than ever before.
In conclusion,1515908-30, along with its corresponding product name,(±)-N-[[(4-(tert-butyl)-4H-imidazo[2',3':4',5']pyrazolo[4a][3]pyrazolin]-5-yloxy)methyl]amino]-benzamide, represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups positions it as a valuable tool for both academic research and industrial drug development programs aimed at addressing critical unmet medical needs across multiple therapeutic areas.
1515908-30-1 (1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine) 関連製品
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
- 2092580-36-2(Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-)
- 1354009-76-9((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)
- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)
- 2172024-23-4({1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 884-39-9(Methyldopa hydrochloride)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 1896841-73-8(1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)




